molecular formula C19H18ClFN4O B2978243 N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1286725-01-6

N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2978243
CAS No.: 1286725-01-6
M. Wt: 372.83
InChI Key: FGBQXBWOJCDLFF-UHFFFAOYSA-N
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Description

This compound is a nicotinamide derivative featuring a 3-chloro-4-fluorobenzyl group and a 3,4,5-trimethylpyrazole substituent on the pyridine ring. Its molecular formula is C₁₇H₁₅ClFN₃O, with a molecular weight of 331.78 g/mol (inferred from analogs in ).

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c1-11-12(2)24-25(13(11)3)18-7-5-15(10-22-18)19(26)23-9-14-4-6-17(21)16(20)8-14/h4-8,10H,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBQXBWOJCDLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Pyrazolyl Group: The 3,4,5-trimethyl-1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the nicotinamide core.

    Attachment of the Benzyl Group: The 3-chloro-4-fluorobenzyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Benzyl substituents (position of Cl/F).
  • Pyrazole substituents (presence/absence of methyl groups).
  • Core structure (nicotinamide vs. sulfonamide or nicotinonitrile).

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Compound Name Benzyl Substitution Pyrazole Substitution Core Structure Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound: N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide 3-Cl, 4-F 3,4,5-trimethyl Nicotinamide C₁₇H₁₅ClFN₃O 331.78 N/A (inferred from analogs)
N-(2-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide () 2-Cl, 4-F Unsubstituted Nicotinamide C₁₆H₁₂ClFN₄O 330.74 CAS 1251684-42-0; Smiles provided
N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide () 3-Cl, 4-F Unsubstituted Nicotinamide C₁₆H₁₂ClFN₄O 330.74 CAS 1251691-38-9
N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 24, ) Phenyl 3,4,5-trimethyl Sulfonamide C₁₈H₁₉N₅O₃S 387.44 Yield: 87%; mp 161–164°C
4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (Compound 8, ) 4-F-Phenyl 3-(4-F-phenyl), 1-phenyl Nicotinonitrile C₃₁H₂₀FN₅O 497.52 Cytotoxic candidate

Critical Observations

Impact of Benzyl Substitution :

  • The 3-chloro-4-fluorobenzyl group in the target compound differs from the 2-chloro-4-fluorobenzyl analog (), which may alter steric and electronic interactions with biological targets. Meta-substitution (3-Cl) could enhance binding affinity compared to ortho-substitution (2-Cl) due to reduced steric hindrance .

Role of Pyrazole Methylation :

  • The 3,4,5-trimethylpyrazole in the target compound increases hydrophobicity compared to unsubstituted pyrazole analogs (). Methyl groups may improve metabolic stability by reducing oxidative degradation .

Core Structure Variations: Nicotinamide (target) vs. Nicotinonitrile (Compound 8, ): The nitrile group may enhance electrophilicity, influencing reactivity in biological systems (e.g., covalent binding to targets) .

Research Findings and Implications

  • The target compound’s nicotinamide core and methylated pyrazole could offer similar or improved activity .
  • Thermal Stability : Sulfonamide analogs () show higher melting points (161–182°C) compared to nicotinamides, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, molecular interactions, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₈H₁₉ClF₄N₄
  • Molecular Weight : 424.8 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. In vitro assays demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)2.13 ± 0.80> 50
SiHa (Cervical)4.34 ± 0.98> 50
PC-3 (Prostate)4.46 ± 0.53> 50
HEK293T (Normal)> 50-

The compound exhibited an IC50 value of 2.13 µM against MCF-7 cells, indicating strong cytotoxicity while showing minimal toxicity to normal HEK293T cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. Molecular docking studies suggest that it binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Key Structural Features Influencing Activity:

  • Chloro and Fluoro Substituents : The presence of halogen atoms is known to enhance lipophilicity and improve binding affinity to target proteins.
  • Pyrazole Ring : The pyrazole moiety is crucial for anticancer activity due to its ability to interact with biological targets.
  • Nicotinamide Backbone : This structure may contribute to the compound's ability to modulate metabolic pathways in cancer cells.

Case Studies

In a recent study examining a series of pyrazole derivatives, it was found that modifications in the benzyl and pyrazole moieties significantly affected their cytotoxic profiles. Compounds with similar structures but varying substituents were systematically tested for their biological activity against multiple cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves coupling 3,4,5-trimethyl-1H-pyrazole with 6-chloronicotinoyl chloride, followed by substitution with 3-chloro-4-fluorobenzylamine. Key steps include controlling reaction temperature (0–25°C) and using catalysts like triethylamine to enhance nucleophilic substitution efficiency. Optimization can employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry, reaction time) and identify optimal conditions. For example, fractional factorial designs reduce experimental runs while capturing interactions between parameters . Characterization via NMR (e.g., verifying benzyl proton shifts at δ 4.5–5.0 ppm) and IR (C=O stretch ~1680 cm⁻¹) ensures intermediate purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a combination of 1H/13C NMR, IR spectroscopy, and elemental analysis :
  • 1H NMR : Identify aromatic protons (6.5–8.5 ppm), pyrazole methyl groups (δ 1.5–2.5 ppm), and benzyl CH₂ (δ 4.5–5.0 ppm).
  • 13C NMR : Confirm carbonyl carbons (~165 ppm) and quaternary carbons in the pyrazole ring.
  • IR : Detect C=O (1680 cm⁻¹) and NH stretches (3300 cm⁻¹).
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.4% tolerance) .
    For crystallinity, X-ray diffraction (not covered in evidence) is recommended but requires high-purity crystals.

Q. What strategies ensure solubility and stability during in vitro assays?

  • Methodological Answer: Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Stability studies should assess pH dependence (e.g., pH 7.4 buffer for physiological conditions) and light sensitivity (store in amber vials). For hydrolysis-prone groups (e.g., amide bonds), monitor degradation via HPLC-UV or LC-MS over 24–72 hours under assay conditions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of substituents on the compound’s reactivity?

  • Methodological Answer: Perform Density Functional Theory (DFT) calculations to analyze electron distribution in the pyrazole and nicotinamide moieties. Key parameters include:
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects from methyl groups on pyrazole.
  • Solvent Models (e.g., PCM) : Simulate polarity effects on reaction pathways.
    Compare results with experimental kinetic data (e.g., reaction rates under varying solvents) to validate computational models .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Apply meta-analysis with stratification by experimental variables:
  • Assay Conditions : Adjust for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations.
  • Statistical Tools : Use ANOVA to identify outliers or confounding factors (e.g., batch-to-batch purity variations).
  • Dose-Response Curves : Recalculate IC₅₀ values using standardized protocols (e.g., 72-hour exposure, triplicate measurements). Cross-reference with structural analogs (e.g., fluorobenzyl derivatives in ) to isolate substituent-specific effects .

Q. What experimental designs are optimal for identifying degradation products under oxidative stress?

  • Methodological Answer: Use accelerated stability testing with forced degradation:
  • Oxidative Conditions : Expose to H₂O₂ (0.1–3% w/v) at 40°C for 24 hours.
  • Analytical Workflow :

LC-MS/MS : Identify major degradation products via molecular ion peaks and fragmentation patterns.

High-Resolution MS : Assign exact masses to proposed structures (e.g., hydroxylated or demethylated derivatives).

NMR : Confirm regioselectivity of oxidation (e.g., para vs. ortho positions on the benzyl group).
Compare degradation pathways with structurally related compounds (e.g., ’s quinazolinamine analogs) to predict metabolic liabilities .

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